4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O3S2/c1-16-13-17(2)30(28-16)11-10-29(24-27-23-20(26)14-18(25)15-21(23)34-24)22(31)9-6-12-35(32,33)19-7-4-3-5-8-19/h3-5,7-8,13-15H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBIFJMHKMVTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide typically involves multiple steps. The process begins with the preparation of the core structures, such as benzenesulfonyl chloride and benzothiazol derivatives. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include trifluoromethylbenzenesulfonyl chloride and difluorobenzothiazol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other sulfonamide-based derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: While all compounds contain sulfonamide groups, the target molecule integrates a fluorinated benzothiazole and pyrazole system, distinguishing it from simpler derivatives like N-(2-thiazolyl)-benzenesulfonamides. The fluorine atoms may enhance metabolic stability and target binding compared to non-fluorinated analogs .
Synthetic Pathways: The synthesis of the target compound likely follows multistep routes involving sulfonylation of amine intermediates, akin to methods described for N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide . However, the presence of difluoro-benzothiazole requires specialized fluorination steps.
Biological Relevance : Compounds with pyrazole and thiazole motifs (e.g., the target and 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide) often exhibit antimicrobial or kinase-inhibitory properties. The pyrazole-ethyl group in the target molecule may facilitate interactions with hydrophobic enzyme pockets.
Research Findings and Implications
Biological Activity
The compound 4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide (CAS Number: 1216596-97-2) is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 504.01 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological activities, along with a sulfonamide group that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The exact mechanisms are still under investigation, but the following pathways have been suggested:
- Inhibition of β-Catenin Pathway : Similar compounds have demonstrated the ability to inhibit Wnt-dependent transcription through β-catenin modulation, which is crucial in colorectal cancer progression .
- Targeting RNA Aptamers : The compound's structure allows it to bind to RNA sequences, potentially influencing gene expression and cellular responses.
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds structurally related to 4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide:
- Cell Proliferation Inhibition :
- Mechanistic Insights :
Other Biological Activities
Research into the broader biological effects of this compound suggests potential applications beyond oncology:
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, indicating that this compound may also exhibit such effects.
- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial effects, warranting further investigation into its use as an antibacterial agent.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer Activity | 0.12 | HCT116 |
| Anticancer Activity | 2 | SW480 |
Case Studies and Research Findings
-
Case Study on Colorectal Cancer :
- A study demonstrated that related compounds inhibited β-catenin signaling effectively in colorectal cancer models, suggesting a similar potential for 4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide.
- Pharmacokinetics :
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves sequential functionalization of the benzothiazole and pyrazole moieties. A typical approach includes:
- Sulfonylation : Reacting the benzothiazole precursor with benzenesulfonyl chloride under anhydrous conditions (e.g., DMF solvent, 0–5°C, 12–24 hours) to introduce the sulfonyl group.
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the sulfonylated intermediate with the pyrazole-ethylamine derivative.
- Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the final compound with >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm regiochemistry of the difluoro-benzothiazole and pyrazole substituents.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the sulfonamide and benzothiazole groups.
- X-ray Crystallography : For resolving ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict energy barriers for sulfonylation and amide bond formation. For example:
- Transition State Analysis : Identify rate-limiting steps (e.g., sulfonyl group transfer) and propose catalysts to lower activation energies.
- Solvent Effects : COSMO-RS simulations to select solvents that stabilize intermediates without side reactions. Pair computational results with high-throughput experimentation (HTE) to validate predictions .
Q. What experimental design strategies address contradictions in biological activity data?
Use Design of Experiments (DoE) to systematically vary parameters (e.g., substituent electronegativity on benzothiazole, pyrazole alkyl chain length) and assess their impact on bioactivity. For example:
- Factorial Design : Test combinations of fluorine substitution (4,6-difluoro vs. monofluoro) and pyrazole methyl groups.
- Response Surface Methodology (RSM) : Optimize IC₅₀ values against target enzymes (e.g., kinases) by modeling nonlinear relationships between structural features and activity .
Q. How to resolve discrepancies in solubility or bioavailability predictions?
- In Silico ADMET Profiling : Tools like SwissADME calculate logP, topological polar surface area (TPSA), and solubility. Compare predictions with experimental data (e.g., shake-flask method for logP).
- Salt Screening : Test hydrochloride or sodium salts to improve aqueous solubility, as seen in structurally related sulfonamides .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify labile sites (e.g., benzenesulfonyl hydrolysis).
- Structural Analog Comparison : Replace the 3,5-dimethylpyrazole with less metabolically active groups (e.g., trifluoromethyl) based on SAR studies .
Methodological Guidance for Data Interpretation
Q. How to validate the compound’s mechanism of action in enzymatic assays?
- Kinetic Inhibition Studies : Use Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to confirm direct interaction with the target protein. Cross-reference with negative controls (e.g., benzothiazole derivatives lacking the sulfonamide group) .
Q. What statistical approaches handle variability in biological replicates?
- Mixed-Effects Models : Account for batch-to-batch variability in synthesis or cell culture conditions.
- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values when sample sizes are limited .
Safety and Compliance
Q. What safety protocols are critical when handling intermediates?
- Glovebox Use : For moisture-sensitive steps (e.g., sulfonylation with benzenesulfonyl chloride).
- Waste Management : Neutralize acidic byproducts (e.g., HCl from amide coupling) before disposal. Follow guidelines from institutional Chemical Hygiene Plans, including 100% compliance with safety exams before lab work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
